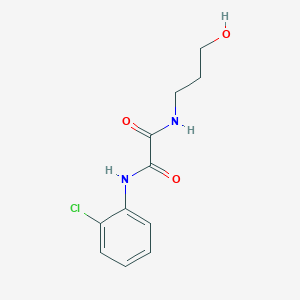
N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide
説明
N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide, also known as CHIR-99021, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
作用機序
N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide inhibits GSK-3 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. GSK-3 inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It promotes the survival and proliferation of embryonic stem cells and induces their differentiation into various cell types. It has also been shown to enhance the survival and differentiation of neuronal cells and promote the regeneration of axons. This compound has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide is its specificity for GSK-3, which allows for the investigation of the role of GSK-3 in various biological processes. It has also been shown to be stable and have a long half-life, which makes it suitable for in vitro and in vivo experiments. However, this compound has been shown to have off-target effects on other kinases, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide in scientific research. One direction is the investigation of the role of GSK-3 in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Another direction is the development of more specific and potent inhibitors of GSK-3, which may have fewer off-target effects. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential.
科学的研究の応用
N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively used in scientific research to investigate the role of GSK-3 in various biological processes. It has been shown to promote the survival and proliferation of embryonic stem cells and induce their differentiation into various cell types. This compound has also been used to study the role of GSK-3 in cancer biology, neurodegenerative diseases, and metabolic disorders.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-4-1-2-5-9(8)14-11(17)10(16)13-6-3-7-15/h1-2,4-5,15H,3,6-7H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDVNANKXVXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[ethyl(isopropyl)amino]methyl}nicotinic acid](/img/structure/B3899510.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3899523.png)
![1-(4-bromophenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899525.png)
![5-allyl-3-(2-propyn-1-ylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3899528.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3899541.png)
![4-[4-(phenylsulfonyl)benzoyl]morpholine](/img/structure/B3899545.png)
![(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3899551.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B3899554.png)
![N-benzyl-N-[(benzyloxy)carbonyl]-4-nitrophenylalaninamide](/img/structure/B3899560.png)

![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3899611.png)

![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)